molecular formula C16H13Cl3N4O3S B11951694 4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide

4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide

Cat. No.: B11951694
M. Wt: 447.7 g/mol
InChI Key: QKPOONNEJWZCFT-UHFFFAOYSA-N
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Description

4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide is a synthetic benzamide derivative incorporating a thiourea functional group, making it a compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure suggests potential as a key intermediate for the synthesis of heterocyclic compounds, particularly 1,3,4-thiadiazole derivatives, which are widely investigated for their diverse biological activities . These activities often include antimicrobial, antitumor, and anti-inflammatory properties . The mechanism of action for this class of compounds frequently involves enzyme inhibition; for instance, structurally similar benzamides have been shown to exhibit anti-inflammatory effects through the potent inhibition of prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation . Furthermore, molecular docking studies on analogous compounds have demonstrated potential as inhibitors of critical enzymes like dihydrofolate reductase (DHFR), which is a established target for antibacterial and anticancer agents . Researchers can utilize this reagent as a building block for developing new pharmacologically active molecules or as a tool compound for probing biochemical pathways. The compound is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H13Cl3N4O3S

Molecular Weight

447.7 g/mol

IUPAC Name

4-nitro-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide

InChI

InChI=1S/C16H13Cl3N4O3S/c17-16(18,19)14(22-15(27)20-11-4-2-1-3-5-11)21-13(24)10-6-8-12(9-7-10)23(25)26/h1-9,14H,(H,21,24)(H2,20,22,27)

InChI Key

QKPOONNEJWZCFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Formation of 4-Nitrobenzoyl Chloride

The synthesis begins with the conversion of 4-nitrobenzoic acid to its corresponding acyl chloride. This is achieved via refluxing with thionyl chloride (SOCl₂) in anhydrous 1,2-dichloroethane at 70–80°C for 2–3 hours. The reaction proceeds through nucleophilic acyl substitution, where thionyl chloride acts as both a solvent and a chlorinating agent. Excess SOCl₂ is removed under reduced pressure, yielding 4-nitrobenzoyl chloride as a pale-yellow crystalline solid (mp 72–74°C).

Key Reaction Conditions

ParameterValueSource
SolventAnhydrous 1,2-dichloroethane
Temperature70–80°C (reflux)
Reaction Time2–3 hours
Yield85–90%

Synthesis of 2,2,2-Trichloroethylamine Intermediate

The trichloroethylamine backbone is synthesized via a modified Hofmann degradation of 2,2,2-trichloroacetamide. The acetamide is treated with bromine in a basic solution (NaOH, 10% w/v) at 0–5°C, followed by neutralization with HCl to precipitate the amine. This intermediate is critical for introducing the trichloroethyl group, which confers steric and electronic effects essential for subsequent thiourea coupling.

Final Benzamide Coupling

Acylation of Thiourea Intermediate

The phenylcarbamothioyl-trichloroethylamine is acylated with 4-nitrobenzoyl chloride in the presence of triethylamine (Et₃N) as a base. The reaction is conducted in anhydrous dichloromethane (DCM) at 0°C, gradually warming to room temperature over 6 hours. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Reaction Monitoring

  • Thin-layer chromatography (TLC) using ethyl acetate/cyclohexane (4:6 v/v) confirms complete consumption of starting materials.

  • Crude product is recrystallized from isopropanol, yielding pale-yellow needles (mp 158–160°C).

Crystallographic Validation

Single-crystal X-ray diffraction of the final compound reveals a planar benzamide core (dihedral angle = 30.85° with the trichloroethyl group) and intramolecular hydrogen bonding between the thiourea N-H and benzamide carbonyl oxygen (N-H···O = 2.02 Å). These interactions stabilize the molecular conformation and enhance crystalline packing efficiency.

Comparative Analysis of Alternative Pathways

Direct Thiourea Formation via Benzoyl Isothiocyanate

An alternative route involves generating 4-nitrobenzoyl isothiocyanate by reacting 4-nitrobenzoyl chloride with ammonium thiocyanate (NH₄SCN) in dry acetone. This intermediate is subsequently treated with trichloroethylamine to form the target compound. While this method reduces step count, it requires stringent moisture control to prevent isothiocyanate hydrolysis.

Yield Comparison

MethodYield (%)Purity (%)
Sequential Coupling (Section 3)7898
Direct Isothiocyanate Route6595

Challenges and Mitigation Strategies

Trichloroethylamine Instability

The trichloroethylamine intermediate is prone to decomposition via elimination of HCl, forming trichloroethylene. This is mitigated by storing the compound under anhydrous conditions at -20°C and using freshly distilled solvents.

Thiourea Oxidation

Exposure to atmospheric oxygen can oxidize the thiourea group to urea. Conducting reactions under inert atmosphere and adding antioxidants (e.g., BHT) at 0.1% w/w significantly improves product stability.

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batches) demonstrates consistent yields (75–80%) when using continuous flow reactors for the acylation step. Key parameters for scale-up include:

  • Residence Time : 30 minutes (vs. 6 hours in batch).

  • Temperature Control : Jacketed reactors maintain 0°C during exothermic acylation .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C₁₆H₁₃Cl₃N₄O₃S. It features a nitro group, a trichloroethyl moiety, and a phenylcarbamothioyl group. The compound's structure includes a benzamide backbone, making it relevant in various chemical and biological applications. Its IUPAC name is 4-nitro-N-[2,2,2-trichloro-1-(phenylcarbamothioyl)amino]benzamide, and it has a molecular weight of 447.7 g/mol.

Research indicates that 4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide exhibits potential biological activities, having been studied for its antimicrobial and anticancer properties. The specific mechanisms of action may involve interaction with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function.

The synthesis of this compound typically involves multiple steps.

4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide has several applications across various fields.

Several compounds share structural similarities with 4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide. The variations in substituents significantly influence their chemical reactivity and biological activity.

Compound NameStructural FeaturesUnique Aspects
4-nitro-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-benzamideContains thiourea moietyPotentially different biological activity due to thiourea
4-nitro-N-(2,2,2-trichloro-1-m-tolylamino-ethyl)-benzamidem-Tolyl group instead of phenylVariation in biological activity based on substituents
4-chloro-N-(2,2,2-trichloro-1-(phenylcarbamothioyl)-ethyl)-benzamideChlorine instead of nitro groupMay exhibit different reactivity patterns

Mechanism of Action

The mechanism of action of N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound : 4-Nitro-N-{2,2,2-Trichloro-1-[(Phenylcarbamothioyl)Amino]Ethyl}Benzamide C₁₆H₁₂Cl₃N₃O₃S (inferred) ~448.7 (calculated) 4-nitrobenzamide, phenylcarbamothioyl High electrophilicity due to nitro group; potential DHFR binding
3-Nitro-N-{2,2,2-Trichloro-1-[(Phenyldiazenylphenyl)Carbamothioyl]Amino}Ethyl}Benzamide C₂₂H₁₇Cl₃N₆O₃S 551.83 3-nitrobenzamide, phenyldiazenylphenyl Extended conjugation from diazenyl group; enhanced UV-Vis absorption
3-Nitro-N-{2,2,2-Trichloro-1-[(2,4-Dimethylphenyl)Carbamothioyl]Amino}Ethyl}Benzamide C₁₈H₁₇Cl₃N₄O₃S 493.72 3-nitrobenzamide, 2,4-dimethylphenyl Steric hindrance from methyl groups; reduced solubility in polar solvents
4-Fluoro-N-{2,2,2-Trichloro-1-[(4-Methylphenyl)Carbamothioyl]Amino}Ethyl}Benzamide C₁₇H₁₅Cl₃FN₃OS 442.73 4-fluorobenzamide, 4-methylphenyl Electron-withdrawing fluoro group; improved metabolic stability
4-Nitro-N-[2,2,2-Trichloro-1-(2,5-Dimethylanilino)Ethyl]Benzamide C₁₇H₁₆Cl₃N₃O₃ 428.68 4-nitrobenzamide, 2,5-dimethylanilino Planar aromatic system; potential π-π stacking in protein binding

Spectral and Structural Insights

  • NMR Data : The trichloroethyl backbone in all analogs produces distinct ¹³C NMR signals at δ 75–85 ppm for the C-Cl₃ group, while the phenylcarbamothioyl moiety shows characteristic thiourea NH signals at δ 10–12 ppm in ¹H NMR .
  • Crystallography : Halogen bonding between Cl atoms and aromatic rings (observed in related amides, ) may stabilize the trichloroethyl moiety in the target compound .

Key Research Findings

Electronic Effects : The 4-nitro group in the target compound enhances electrophilicity, facilitating nucleophilic attack in enzyme-binding pockets, whereas 3-nitro analogs prioritize resonance stabilization .

Solubility Trends : Derivatives with electron-donating groups (e.g., 4-methoxy in ) exhibit improved aqueous solubility compared to nitro- or chloro-substituted variants .

Thermal Stability : Thiourea-linked compounds (e.g., target compound) decompose at ~220–250°C, while oxadiazole analogs () show higher stability (~300°C) due to aromatic heterocycles .

Biological Activity

4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide is a complex organic compound with significant biological activity. Its unique structure, which combines a nitro group, a trichloroethyl moiety, and a phenylcarbamothioyl group, contributes to its potential applications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₃Cl₃N₄O₃S
  • Molecular Weight : 447.7 g/mol
  • IUPAC Name : 4-nitro-N-[2,2,2-trichloro-1-(phenylcarbamothioyl)amino]benzamide

The compound's structure includes a benzamide backbone which is essential for its biological interactions. The presence of the nitro group is particularly noteworthy as it can influence the compound's reactivity and bioactivity.

Antimicrobial Properties

Research indicates that 4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide exhibits antimicrobial activity. The mechanisms may involve:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes critical for microbial survival.
  • Alteration of Membrane Integrity : It could disrupt microbial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been studied for its anticancer properties. Key findings include:

  • Cell Proliferation Inhibition : Studies have shown that it can inhibit the growth of various cancer cell lines.
  • Mechanism of Action : Potential mechanisms include the induction of apoptosis and interference with cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusGrowth inhibition
AnticancerHeLa cellsReduced viability
AnticancerMCF-7 cellsInduction of apoptosis

Case Study Example

In a study examining the compound's effect on HeLa cells, treatment with varying concentrations resulted in significant reductions in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner. This suggests that its mechanism may involve triggering intrinsic apoptotic pathways.

The precise mechanisms by which 4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide exerts its biological effects are still under investigation. However, hypotheses include:

  • Enzyme Inhibition : The compound may function as an inhibitor for key enzymes involved in cellular metabolism.
  • Receptor Interaction : Potential binding to specific receptors could alter signaling pathways associated with cell growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons with structurally similar compounds have been made:

Compound NameStructural FeaturesUnique Aspects
4-nitro-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-benzamideContains thiourea moietyDifferent biological activity due to thiourea
4-chloro-N-(2,2,2-trichloro-1-(phenylcarbamothioyl)-ethyl)-benzamideChlorine instead of nitro groupVariations in reactivity patterns

Q & A

Q. What are the key synthetic routes for 4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation approach:

Amide bond formation : React 4-nitrobenzoyl chloride with 2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to scavenge HCl.

Purification : Isolate the crude product via vacuum filtration and purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Critical parameters : Control reaction temperature (0–5°C during acyl chloride addition) to minimize side reactions like hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • 1H/13C NMR : Identify protons on the nitrobenzamide (δ 8.2–8.4 ppm for aromatic H) and trichloroethyl groups (δ 4.5–5.0 ppm for NH). Confirm carbamothioyl resonance (δ 170–175 ppm in 13C NMR).
  • FT-IR : Look for characteristic peaks: ~1670 cm⁻¹ (C=O amide), ~1520 cm⁻¹ (NO₂ asymmetric stretch), and ~1250 cm⁻¹ (C=S).
  • Mass spectrometry (ESI-MS) : Expect [M+H]⁺ at m/z ~478 (calculated for C₁₆H₁₂Cl₃N₃O₃S).
  • Elemental analysis : Validate C, H, N, S percentages (±0.3% deviation) .

Advanced Research Questions

Q. How can conflicting bioactivity data in enzyme inhibition assays be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions or compound stability. Address this by:

Assay optimization : Test pH (6.5–7.5), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤1%).

Stability studies : Perform HPLC-UV (λ=254 nm) to check for degradation products after 24h in assay buffer.

Orthogonal assays : Compare results from fluorescence-based assays with radiometric or SPR-based methods.

  • Example : If IC₅₀ varies between assays, verify competitive vs. non-competitive inhibition via Lineweaver-Burk plots .

Q. What computational strategies are effective for predicting binding modes of this compound with target proteins?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Docking : Prepare the protein (PDB: 2HZI) by removing water and adding polar hydrogens. Define a grid box around the active site (20ų).

MD simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD <2.0 Å).

Free energy calculations : Apply MM-PBSA to estimate ΔG binding.

  • Validation : Cross-check with experimental mutagenesis data (e.g., Kd changes in mutant proteins) .

Q. How can crystallography resolve ambiguities in the compound’s stereochemical configuration?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD):

Crystallization : Use vapor diffusion (acetonitrile/water, 1:1) to grow crystals.

Data collection : Collect at 100K with Cu-Kα radiation (λ=1.5418 Å).

Structure solution : Apply charge-flipping algorithms (Superflip) and refine with SHELXL.

  • Key metrics : Check R-factor (<5%), bond length deviations (±0.02 Å), and electron density maps for the trichloroethyl group .

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